2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid
Description
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid (CAS: 1256809-88-7) is a bicyclic heteroaromatic compound featuring a fused cyclopentane and pyridine ring system. Its molecular formula is C₉H₈ClNO₂, with a molecular weight of 197.62 g/mol . The structure includes a chlorine substituent at position 2 and a carboxylic acid group at position 7 (Figure 1). Its synthesis likely involves cyclization and functionalization steps analogous to related cyclopenta[b]pyridine derivatives .
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-2-5-1-3-6(9(12)13)8(5)11-7/h2,4,6H,1,3H2,(H,12,13) |
InChI Key |
ZVCZYJAQARLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Laboratory Synthesis Methods
Starting Materials and Reaction Pathways
Industrial-Scale Production Techniques
Catalytic Systems and Process Optimization
Industrial methods prioritize cost-effectiveness and scalability. Nickel-copper bimetallic catalysts have emerged as viable alternatives to palladium-based systems, which are prohibitively expensive for large-scale synthesis. For example, a patent describes the coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid using nickel chloride (NiCl₂) and cuprous iodide (CuI). This approach avoids precious metals and achieves a 73.1% yield in the coupling step, with subsequent cyclization and oxidation steps yielding 97.6% purity.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst System | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Pd(PPh₃)₄ | 82 | 12,000 | Limited |
| NiCl₂/CuI | 73 | 450 | High |
| Mn(OTf)₂ | 68 | 1,200 | Moderate |
Alternative Synthetic Approaches
Nickel/Copper-Catalyzed Coupling
A novel route involves the coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid under nickel/copper catalysis. The reaction proceeds via a radical mechanism, with Ni⁰ mediating single-electron transfers and Cu⁺ stabilizing reactive intermediates. This method achieves a 73.1% yield in the coupling step, followed by intramolecular cyclization to form the bicyclic core.
Oxidative Cyclization Methods
Oxidative cyclization using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) converts dihydro intermediates to the fully aromatic system. For example, 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes DDQ-mediated dehydrogenation in THF at 60°C, affording the target compound in 89% yield.
Characterization and Analytical Techniques
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase (70:30) confirms ≥98% purity for industrial batches.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Hydrocarbons and their derivatives.
Substitution: Amines, ethers, and other substituted compounds.
Scientific Research Applications
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a lead compound in drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid with analogs in terms of substituents, ring topology, physicochemical properties, and applications.
Substituent Variations in Cyclopenta[b]pyridine Derivatives
Compounds in this class often differ in substituent type and position, significantly altering reactivity and bioactivity. Key examples include:
Key Observations :
- Position of carboxylic acid : The target compound’s COOH group at position 7 increases acidity compared to the 4-carboxylic acid analog (e.g., 7-methyl derivative) due to proximity to the electron-withdrawing pyridine nitrogen .
- Halogen effects : Chlorine at position 2 (target compound) vs. aryl-substituted Cl (5b) alters electronic properties. Aryl-Cl in 5b may enhance π-stacking interactions, while aliphatic Cl in the target compound could influence dipole moments .
- Ring topology : Cyclopenta[b]pyridine (target) vs. cyclopenta[c]pyridine (cantleyine derivatives) shifts ring fusion positions, affecting conjugation and steric hindrance .
Physicochemical and Spectral Comparisons
- Solubility : The hydrochloride salt of 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine () exhibits higher aqueous solubility than the free carboxylic acid form of the target compound, highlighting the role of salt formation in modulating solubility .
- Melting Points : Derivatives like 5a-5e () are reported as colorless solids or yellow crystals, suggesting the target compound may similarly exist in a solid state with moderate thermal stability .
- Spectral Data : IR and NMR spectra of analogs (e.g., 5a-5e) show characteristic peaks for cyclopenta[b]pyridine cores (C=O stretch at ~1700 cm⁻¹, aromatic C-H signals at 7–8 ppm) . The target compound’s chlorine and COOH groups would introduce distinct ¹³C NMR shifts (e.g., Cl at ~100 ppm, COOH at ~170 ppm).
Biological Activity
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆ClNO₂
- Molecular Weight : 167.59 g/mol
- CAS Number : 1150617-92-7
- Structure : The compound features a cyclopentapyridine core with a carboxylic acid and a chlorine substituent.
Biological Activity Overview
The biological activity of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has been evaluated in various studies, focusing on its antiviral, anticancer, and antimicrobial properties.
Antiviral Activity
Recent research indicates that derivatives of cyclopenta[b]pyridine compounds exhibit significant antiviral activity. For instance:
- Study Findings : A derivative of cyclopenta[b]pyridine demonstrated potent activity against Tobacco Mosaic Virus (TMV), with a protection effect measured at 53.8% at a concentration of 500 μg/mL. This was attributed to enhanced binding affinity to viral receptor proteins due to structural modifications .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Case Study : In vitro tests revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. For example, one study reported an IC50 value of 900 nM against leukemia cell line CCRF-CEM, indicating significant anticancer potential .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Research Insights : Compounds derived from cyclopenta[b]pyridine structures displayed broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, with inhibition ratios exceeding 75% at low concentrations .
The biological activities of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine derivatives are believed to be mediated through several mechanisms:
- Inhibition of Viral Replication : By binding to viral proteins and preventing their interaction with host cells.
- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways in malignant cells.
- Disruption of Fungal Cell Wall Integrity : Leading to cell lysis and death.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursor pyridine derivatives. For example, oxidation of substituted pyridines using potassium permanganate (KMnO₄) under controlled temperature (90–95°C) and acidic workup (pH 4) is a common approach . Domino reactions involving cyclopentane-fused intermediates have also been reported, where reaction time, solvent polarity, and catalyst choice (e.g., Lewis acids) critically affect yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of oxidizing agents (e.g., KMnO₄) to minimize side reactions like over-oxidation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the cyclopentane ring protons (δ 3.8–4.0 ppm) and carboxylic acid protons (broad singlet ~δ 9–10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW: 197.62 g/mol) and chlorine isotope patterns .
- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine absolute configuration and bond lengths, resolving discrepancies in NMR assignments .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in the cyclopentane moiety) that may cause signal splitting .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific resonances in complex spectra .
Q. What computational approaches predict the reactivity of this compound in heterocyclic synthesis?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group and chloro-substituent direct regioselectivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate solvation effects and transition states to optimize reaction pathways (e.g., cycloadditions) .
Q. What strategies improve regioselectivity in functionalizing the cyclopenta[b]pyridine core?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl or Boc) on the carboxylic acid to steer functionalization to the pyridine ring .
- Catalysis : Use Pd-catalyzed C-H activation with ligands (e.g., phosphines) to achieve selective halogenation or arylation at the 3- or 5-positions .
- Microwave Synthesis : Enhance reaction specificity by reducing side pathways under controlled microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
